7,8-dimethoxy-3-thioxo-2-[4-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a sulfanylidene group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles might be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Benzimidazole Derivatives: These compounds also have a fused ring system and are used in various therapeutic applications.
Properties
Molecular Formula |
C20H17F3N2O3S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-sulfanylidene-2-[4-(trifluoromethyl)phenyl]-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C20H17F3N2O3S/c1-27-16-8-11-7-15-18(26)25(14-5-3-13(4-6-14)20(21,22)23)19(29)24(15)10-12(11)9-17(16)28-2/h3-6,8-9,15H,7,10H2,1-2H3 |
InChI Key |
DJJXVNREHOGACE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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